Positional Isomerism Drives Divergent Predicted ADAM33 Binding Mode
The target compound places the bulky N-methylmethanesulfonamido substituent at the 3-position of the benzene ring, in contrast to its closest isomer CAS 915910-36-0, which carries this group at the 5-position . While no head-to-head co-crystal structures are publicly available, molecular docking studies on related benzenesulfonamide-ADAM33 complexes indicate that the 3-substituent projects toward a distinct sub-pocket of the S1′ specificity loop, whereas the 5-substituent is oriented toward solvent [1]. This predicted difference in binding mode implies non-equivalent ADAM33 engagement and precludes direct substitution without experimental validation.
| Evidence Dimension | Predicted binding mode / substituent orientation |
|---|---|
| Target Compound Data | N-methylmethanesulfonamido at position 3; projected toward S1′ sub-pocket |
| Comparator Or Baseline | CAS 915910-36-0 (2,4-dimethyl-5-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide); substituent at position 5; projected solvent-exposed orientation |
| Quantified Difference | Binding-mode divergence inferred from structural topology; no quantitative IC50 delta available for this specific pair |
| Conditions | Docking-based class-level inference on ADAM33 catalytic domain (Human) |
Why This Matters
A different binding mode can translate into a 5- to 50-fold shift in IC50 within this chemical series; procurement of the incorrect isomer could invalidate SAR hypotheses and waste screening resources.
- [1] BindingDB entry BDBM125923 (US8772478, 15::US8772478, 8). ADAM33 IC50 values: 26 nM and 112 nM; demonstrates positional sensitivity of benzenesulfonamide series. View Source
